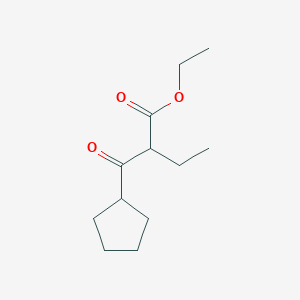
2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis. The compound’s structure includes a 1H-imidazole ring substituted with a methyl group, an isopropyl group, and a boronate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Substitution Reactions: The methyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Boronate Ester Formation: The boronate ester group can be introduced by reacting the imidazole derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors for the stepwise synthesis of the compound, ensuring precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for the efficient and scalable production of the compound, particularly for the boronate ester formation step.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The imidazole ring can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Boronic Acids: Formed through the oxidation of the boronate ester group.
Reduced Imidazole Derivatives: Formed through the reduction of the imidazole ring.
Substituted Imidazole Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the development of novel materials with specific properties.
Catalysis: Employed as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of 2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application.
Pathways Involved: The compound can participate in various biochemical pathways, particularly those involving boronate ester chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-1-(propan-2-yl)-1H-imidazole: Lacks the boronate ester group.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Lacks the methyl and isopropyl groups.
Uniqueness
2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is unique due to the presence of both the boronate ester group and the specific substitution pattern on the imidazole ring
Propiedades
Número CAS |
2911594-36-8 |
|---|---|
Fórmula molecular |
C13H23BN2O2 |
Peso molecular |
250.15 g/mol |
Nombre IUPAC |
2-methyl-1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole |
InChI |
InChI=1S/C13H23BN2O2/c1-9(2)16-10(3)15-8-11(16)14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3 |
Clave InChI |
DMTOJVKIDDELNS-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


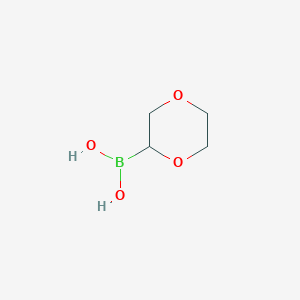
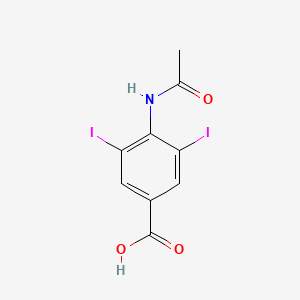
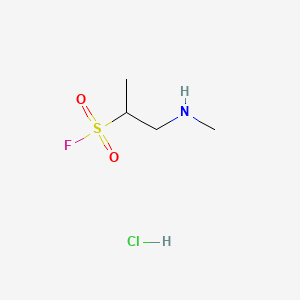
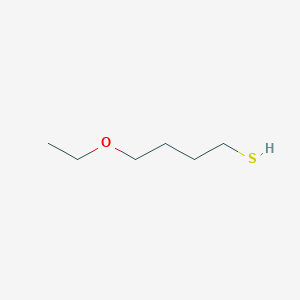
![2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one](/img/structure/B13480200.png)

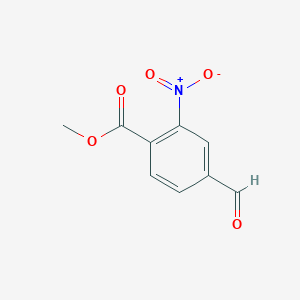


![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)
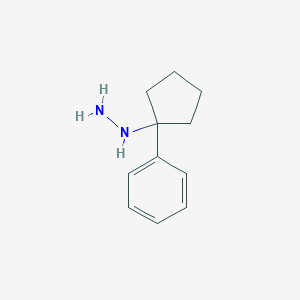

![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)
